molecular formula C8H5NO2 B12016884 2-Formyl-3-(2-furyl)acrylonitrile

2-Formyl-3-(2-furyl)acrylonitrile

Cat. No.: B12016884
M. Wt: 147.13 g/mol
InChI Key: ZDACVGXCCPUBBA-QPJJXVBHSA-N
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Description

2-Formyl-3-(2-furyl)acrylonitrile is a yellowish crystalline solid with a characteristic odor. It has the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol. This compound is known for its unique structure, which includes a furan ring, an aldehyde group, and a nitrile group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-(2-furyl)acrylonitrile typically involves the reaction of furfural with malononitrile in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-(2-furyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions with reagents such as bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: 2-Formyl-3-(2-furyl)acrylic acid.

    Reduction: 2-Formyl-3-(2-furyl)ethylamine.

    Substitution: 2-Bromo-3-(2-furyl)acrylonitrile.

Scientific Research Applications

2-Formyl-3-(2-furyl)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitriles.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-3-(2-furyl)acrylonitrile involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-3-(2-thienyl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.

    2-Formyl-3-(2-pyridyl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-Formyl-3-(2-furyl)acrylonitrile is unique due to its combination of a furan ring, an aldehyde group, and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

(E)-2-formyl-3-(furan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C8H5NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,6H/b7-4+

InChI Key

ZDACVGXCCPUBBA-QPJJXVBHSA-N

Isomeric SMILES

C1=COC(=C1)/C=C(/C=O)\C#N

Canonical SMILES

C1=COC(=C1)C=C(C=O)C#N

Origin of Product

United States

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